2-(2,6-Difluorophenyl)thiazolidine 2-(2,6-Difluorophenyl)thiazolidine
Brand Name: Vulcanchem
CAS No.: 1248421-35-3
VCID: VC3074931
InChI: InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2
SMILES: C1CSC(N1)C2=C(C=CC=C2F)F
Molecular Formula: C9H9F2NS
Molecular Weight: 201.24 g/mol

2-(2,6-Difluorophenyl)thiazolidine

CAS No.: 1248421-35-3

Cat. No.: VC3074931

Molecular Formula: C9H9F2NS

Molecular Weight: 201.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluorophenyl)thiazolidine - 1248421-35-3

Specification

CAS No. 1248421-35-3
Molecular Formula C9H9F2NS
Molecular Weight 201.24 g/mol
IUPAC Name 2-(2,6-difluorophenyl)-1,3-thiazolidine
Standard InChI InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2
Standard InChI Key YYTVPWITSVTLDA-UHFFFAOYSA-N
SMILES C1CSC(N1)C2=C(C=CC=C2F)F
Canonical SMILES C1CSC(N1)C2=C(C=CC=C2F)F

Introduction

Structure and Characterization of 2-(2,6-Difluorophenyl)thiazolidine

Molecular Structure

2-(2,6-Difluorophenyl)thiazolidine consists of a thiazolidine ring with a 2,6-difluorophenyl substituent at position 2. The molecular structure features a five-membered saturated heterocyclic ring containing sulfur at position 1 and nitrogen at position 3. The 2,6-difluorophenyl group introduces fluorine atoms at both ortho positions of the phenyl ring, creating a unique electronic environment that distinguishes this compound from other thiazolidine derivatives.

The conformational analysis of the molecule would likely reveal that the difluorophenyl group adopts a specific orientation relative to the thiazolidine ring to minimize steric interactions. The presence of the electronegative fluorine atoms can also influence the electron distribution across the molecule, potentially affecting its reactivity and binding properties with biological targets.

Structural Comparison with Related Compounds

Table 1: Structural Comparison of 2-(2,6-Difluorophenyl)thiazolidine with Related Thiazolidine Derivatives

CompoundCore StructureKey SubstituentsNotable Structural Features
2-(2,6-Difluorophenyl)thiazolidineThiazolidine2,6-Difluorophenyl at C-2No carbonyl groups in the ring
Thiazolidin-4-oneThiazolidineCarbonyl at C-4Single carbonyl group in the ring
Thiazolidine-2,4-dioneThiazolidineCarbonyl at C-2 and C-4Two carbonyl groups in the ring (used in antidiabetic drugs)
Compound 2 (from research)Thiazolidin-4-oneVariousCDK2 inhibitory activity (IC₅₀ = 56.97 ± 2 μM)

The structural distinctions between 2-(2,6-Difluorophenyl)thiazolidine and related derivatives highlight the potential for differential biological activities and physicochemical properties. The absence of carbonyl groups in the ring structure of our target compound, compared to thiazolidin-4-ones and thiazolidine-2,4-diones, suggests it may interact with biological targets in unique ways.

Synthetic Methodologies

Conventional Synthetic Routes

Synthetic ApproachReagentsConditionsPotential AdvantagesYield (for similar compounds)
Conventional route2,6-Difluorobenzaldehyde, amine, thioglycolic acidReflux, organic solventWell-established methodology70-85%
Ultrasound-assisted2,6-Difluorobenzaldehyde, amine, thioglycolic acidUltrasonic irradiationReduced reaction time, energy-efficient80-92%
Catalyst-mediated (VOSO₄)2,6-Difluorobenzaldehyde, amine, thioglycolic acidVOSO₄, acetonitrile, ultrasonic irradiationImproved efficiency, milder conditions78-90%
Solvent-free2,6-Difluorobenzaldehyde, amine, thioglycolic acidBi(SCH₂COOH)₃, solvent-free, 70°CEnvironmentally friendly, reduced waste83-92%
PPG-mediated2,6-Difluorobenzaldehyde, aniline, thioglycolic acidPPG, 110°CGood yields, recyclable medium83% (similar compounds)

The optimization of these synthetic pathways would involve careful consideration of reaction parameters such as temperature, reaction time, catalyst loading, and purification methods. Thin-layer chromatography (TLC) could be used to monitor reaction progress and purity, as mentioned in synthetic route 1 by Foroughifar et al .

Potential TargetMechanism of ActionRelated Biological ActivitySupporting Evidence from Similar Compounds
Tyrosine KinasesInhibition of ATP binding siteAnticancer, anti-angiogenicCompound 6 showed IC₅₀ = 0.021 μmol L⁻¹ against multi-tyrosine kinases
CDK2Enzyme inhibitionCell cycle regulation, anticancerCompound 2 exhibited IC₅₀ = 56.97 ± 2 μM against CDK2
PPAR-γReceptor modulationInsulin sensitization, antidiabeticThiazolidinediones function as PPAR-γ agonists
NF-κBPathway inhibitionAnti-inflammatoryThiazolidinones engage with NF-κB
VEGFR-2Enzyme inhibitionAnti-angiogenic, anticancerThiazolidine-2,4-dione derivatives form hydrogen bonds with Asp1044 in VEGFR-2

The molecular docking studies reported for similar compounds suggest that 2-(2,6-Difluorophenyl)thiazolidine might interact with specific binding pockets in target proteins. For instance, the difluorophenyl group could potentially occupy hydrophobic cavities in enzymes such as tyrosine kinases or CDK2, while the thiazolidine ring might form key interactions with amino acid residues in the binding site.

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

The unique structure of 2-(2,6-Difluorophenyl)thiazolidine, characterized by the presence of a 2,6-difluorophenyl substituent at position 2 of the thiazolidine ring, distinguishes it from other thiazolidine derivatives. This structural distinction could confer specific functional properties that differ from those of related compounds.

Compared to thiazolidin-4-ones, which have a carbonyl group at position 4, 2-(2,6-Difluorophenyl)thiazolidine lacks this functional group. The absence of the carbonyl group might alter its hydrogen bonding capabilities and its interaction with biological targets. Similarly, compared to thiazolidine-2,4-diones, which have carbonyl groups at positions 2 and 4, our target compound might exhibit different biological activities and physicochemical properties.

The presence of fluorine atoms at the 2,6-positions of the phenyl ring is another distinguishing feature. Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The specific 2,6-difluoro substitution pattern might also influence the conformation of the molecule, affecting its three-dimensional structure and consequently its interaction with biological targets.

Theoretical Pharmacokinetic Considerations

Table 4: Theoretical Physicochemical and Pharmacokinetic Properties of 2-(2,6-Difluorophenyl)thiazolidine

PropertyPredicted ValueImplications for Drug Development
Molecular Weight~213 g/molFavorable for oral absorption (< 500 g/mol)
LogP (estimated)~2.5-3.0Moderate lipophilicity, potential for good cell permeability
Hydrogen Bond Donors1 (NH)Limited hydrogen bond donation capacity
Hydrogen Bond Acceptors3 (N, S, 2F)Moderate hydrogen bond acceptance capacity
Rotatable Bonds~2Relatively rigid structure, potentially favorable entropy upon binding
Polar Surface Area (estimated)~30-40 ŲFavorable for membrane penetration (< 140 Ų)
Bioavailability (predicted)Potentially goodFavorable molecular properties for oral administration
Metabolism (predicted)Potentially stableFluorine substitution may reduce metabolic vulnerability

These theoretical properties suggest that 2-(2,6-Difluorophenyl)thiazolidine might possess favorable drug-like characteristics. The moderate lipophilicity, limited hydrogen bonding capacity, and relatively small molecular size align with Lipinski's Rule of Five, indicating potential for good oral bioavailability. Additionally, the fluorine substitution might enhance metabolic stability by blocking potential sites of oxidative metabolism.

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